molecular formula C7H9NO B8550496 5-(1,2-Propadienyl)-2-pyrrolidinone

5-(1,2-Propadienyl)-2-pyrrolidinone

Cat. No. B8550496
M. Wt: 123.15 g/mol
InChI Key: XEYSXLKRBATYDV-UHFFFAOYSA-N
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Patent
US05208345

Procedure details

A solution of 5-methoxypyrrolidin-2-one (34) (2.55 g, 33.3 mmol), propargyl trimethylsilane (3.77 g, 33.7 mmol) and CH2Cl2 (100 mL) was cooled to 0° C. To this solution was added TiCl4 (4.9 mL, 44.4 mmol) in CH2Cl2 (20 mL) over a 15 min period at ≤3° C. After stirring for 30 min, the reaction was poured through silica gel (30 g), rinsed with CH2Cl2 (100 mL), and this initial filtrate (120 mL) discarded. The silica gel was then washed with 5% MeOH/CH2Cl2 (100 mL) followed by 10% MeOH/CH2Cl2 (100 mL), and the combined filtrates were washed with water (50 mL). The aqueous layer was back extracted with CH2Cl2 (4×30 mL), and the combined organic layers dried over MgSO4 and rotary evaporated (≤30° C.) to give 5-(1,2-propadienyl)-2-pyrrolidinone (35) as a brown oil: TLC (Eluant A) Rf =0.45; 1H NMR: δ6.6 (br s, 1 H, NH); 5.17 (ddd, 3J64 ≃4J68 ≃4J68 ≃6.6 Hz, 1 H, H6); 4.88 (d, 4J68' =6.4, 1 H, H8'); 4.21 (m, 1 H, H5); 2.35 (m, 3 H, H3, H4, H4'); 1.93 (m, 1 H, H3'); Cl Mass spec: m/z 124 (MH+), 84 (MH+ --C3H4).
Quantity
2.55 g
Type
reactant
Reaction Step One
Quantity
3.77 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
4.9 mL
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][CH:3]1[NH:7][C:6](=O)[CH2:5][CH2:4]1.[CH2:9]([Si](C)(C)C)[C:10]#[CH:11]>C(Cl)Cl.Cl[Ti](Cl)(Cl)Cl>[CH:9]([CH:6]1[NH:7][C:3](=[O:2])[CH2:4][CH2:5]1)=[C:10]=[CH2:11]

Inputs

Step One
Name
Quantity
2.55 g
Type
reactant
Smiles
COC1CCC(N1)=O
Name
Quantity
3.77 g
Type
reactant
Smiles
C(C#C)[Si](C)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
4.9 mL
Type
catalyst
Smiles
Cl[Ti](Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the reaction was poured through silica gel (30 g)
WASH
Type
WASH
Details
rinsed with CH2Cl2 (100 mL)
WASH
Type
WASH
Details
The silica gel was then washed with 5% MeOH/CH2Cl2 (100 mL)
WASH
Type
WASH
Details
the combined filtrates were washed with water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was back extracted with CH2Cl2 (4×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers dried over MgSO4
CUSTOM
Type
CUSTOM
Details
rotary evaporated (≤30° C.)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(=C=C)C1CCC(N1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05208345

Procedure details

A solution of 5-methoxypyrrolidin-2-one (34) (2.55 g, 33.3 mmol), propargyl trimethylsilane (3.77 g, 33.7 mmol) and CH2Cl2 (100 mL) was cooled to 0° C. To this solution was added TiCl4 (4.9 mL, 44.4 mmol) in CH2Cl2 (20 mL) over a 15 min period at ≤3° C. After stirring for 30 min, the reaction was poured through silica gel (30 g), rinsed with CH2Cl2 (100 mL), and this initial filtrate (120 mL) discarded. The silica gel was then washed with 5% MeOH/CH2Cl2 (100 mL) followed by 10% MeOH/CH2Cl2 (100 mL), and the combined filtrates were washed with water (50 mL). The aqueous layer was back extracted with CH2Cl2 (4×30 mL), and the combined organic layers dried over MgSO4 and rotary evaporated (≤30° C.) to give 5-(1,2-propadienyl)-2-pyrrolidinone (35) as a brown oil: TLC (Eluant A) Rf =0.45; 1H NMR: δ6.6 (br s, 1 H, NH); 5.17 (ddd, 3J64 ≃4J68 ≃4J68 ≃6.6 Hz, 1 H, H6); 4.88 (d, 4J68' =6.4, 1 H, H8'); 4.21 (m, 1 H, H5); 2.35 (m, 3 H, H3, H4, H4'); 1.93 (m, 1 H, H3'); Cl Mass spec: m/z 124 (MH+), 84 (MH+ --C3H4).
Quantity
2.55 g
Type
reactant
Reaction Step One
Quantity
3.77 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
4.9 mL
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][CH:3]1[NH:7][C:6](=O)[CH2:5][CH2:4]1.[CH2:9]([Si](C)(C)C)[C:10]#[CH:11]>C(Cl)Cl.Cl[Ti](Cl)(Cl)Cl>[CH:9]([CH:6]1[NH:7][C:3](=[O:2])[CH2:4][CH2:5]1)=[C:10]=[CH2:11]

Inputs

Step One
Name
Quantity
2.55 g
Type
reactant
Smiles
COC1CCC(N1)=O
Name
Quantity
3.77 g
Type
reactant
Smiles
C(C#C)[Si](C)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
4.9 mL
Type
catalyst
Smiles
Cl[Ti](Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the reaction was poured through silica gel (30 g)
WASH
Type
WASH
Details
rinsed with CH2Cl2 (100 mL)
WASH
Type
WASH
Details
The silica gel was then washed with 5% MeOH/CH2Cl2 (100 mL)
WASH
Type
WASH
Details
the combined filtrates were washed with water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was back extracted with CH2Cl2 (4×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers dried over MgSO4
CUSTOM
Type
CUSTOM
Details
rotary evaporated (≤30° C.)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(=C=C)C1CCC(N1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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